KTX-497

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

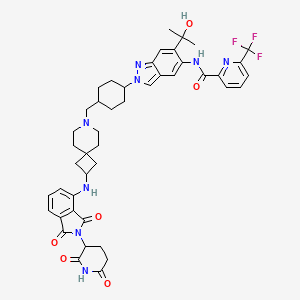

C45H49F3N8O6 |

|---|---|

Molecular Weight |

854.9 g/mol |

IUPAC Name |

N-[2-[4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide |

InChI |

InChI=1S/C45H49F3N8O6/c1-43(2,62)30-20-33-26(19-34(30)51-39(58)32-7-4-8-36(50-32)45(46,47)48)24-55(53-33)28-11-9-25(10-12-28)23-54-17-15-44(16-18-54)21-27(22-44)49-31-6-3-5-29-38(31)42(61)56(41(29)60)35-13-14-37(57)52-40(35)59/h3-8,19-20,24-25,27-28,35,49,62H,9-18,21-23H2,1-2H3,(H,51,58)(H,52,57,59) |

InChI Key |

DLTLPZXACUDKBE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC2=NN(C=C2C=C1NC(=O)C3=NC(=CC=C3)C(F)(F)F)C4CCC(CC4)CN5CCC6(CC5)CC(C6)NC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)O |

Origin of Product |

United States |

Foundational & Exploratory

what is the mechanism of action of KTX-497

- 1. The safety and efficacy of CKD-497 in patients with acute upper respiratory tract infection and bronchitis symptoms: a multicenter, double-blind, double-dummy, randomized, controlled, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

The Discovery and Synthesis of KTX-497: An In-Depth Technical Guide

An exploration of the discovery, synthesis, and mechanism of action of KTX-497, a potent and selective IRAK4-targeting PROTAC degrader developed for the treatment of oncological and inflammatory diseases.

Introduction

This compound is a heterobifunctional degrader, also known as a Proteolysis Targeting Chimera (PROTAC), designed to selectively target Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) for degradation. Developed by Kymera Therapeutics, this compound belongs to a class of molecules termed "IRAKIMiDs," which dually target IRAK4 and immunomodulatory imide drug (IMiD) substrates.[1][2][3] This dual mechanism of action offers a promising therapeutic strategy for cancers and inflammatory diseases driven by aberrant IRAK4 signaling. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound and its closely related analogues, intended for researchers, scientists, and professionals in the field of drug development.

Discovery of this compound: A Strategic Approach to IRAK4 Degradation

The discovery of this compound was predicated on the therapeutic potential of inhibiting the IRAK4 signaling pathway. IRAK4 is a critical kinase that functions downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), playing a pivotal role in the activation of the NF-κB and MAP kinase signaling pathways.[4][5] Dysregulation of this pathway is implicated in the pathogenesis of various diseases, including certain lymphomas and autoimmune conditions.

The development of this compound followed a strategic PROTAC design approach, which involves linking a ligand that binds to the target protein (IRAK4) with a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. In the case of this compound, the design incorporates a ligand for the Cereblon (CRBN) E3 ligase, which also imparts the IMiD-like activity of degrading Ikaros and Aiolos, transcription factors important in lymphocyte development.[2][5]

The logical workflow for the discovery and evaluation of an IRAK4 degrader like this compound is outlined below:

IRAK4 Signaling Pathway

This compound intervenes in the IRAK4 signaling cascade, which is central to the innate immune response. The pathway is initiated by the binding of pathogen-associated molecular patterns (PAMPs) or cytokines to TLRs or IL-1Rs, respectively. This leads to the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 phosphorylates IRAK1, initiating a downstream cascade that results in the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.

Synthesis Pathway of this compound Analogues

The synthesis of this compound and its analogues, such as KT-474, involves a multi-step process. A representative synthesis of a key intermediate and its coupling to the IRAK4 ligand and CRBN binder is detailed in the patent literature. What follows is a generalized synthetic scheme based on publicly available information for related compounds.

Please note: The following is a representative synthesis and may not reflect the exact process for this compound. For detailed, step-by-step protocols, it is essential to consult the primary patent literature, such as WO2022174268A1.

The synthesis can be conceptually divided into three main parts:

-

Synthesis of the IRAK4-binding moiety.

-

Synthesis of the CRBN-binding moiety (a thalidomide (B1683933) analogue).

-

Synthesis of the linker and subsequent coupling of the two binding moieties.

A publication in the Journal of Medicinal Chemistry provides a detailed synthesis of the closely related compound, KT-474.

Quantitative Data Summary

The following tables summarize the in vitro characterization of this compound and related IRAK4 degraders.

| Compound | Cell Line | IRAK4 DC50 (nM) | Ikaros DC50 (nM) |

| This compound | OCI-Ly10 | 3 | 25 |

| KTX-955 | OCI-Ly10 | 5 | 130 |

| KTX-612 | OCI-Ly10 | 7 | 6 |

DC50 is the concentration of the compound that results in 50% degradation of the target protein.

Pharmacokinetic Parameters of IRAK4 Degraders

| Compound | HLM (µL/min/mg) | RLM (µL/min/mg) | Rat PPB (Fu) | Rat IV CL (mL/min/kg) |

| KTX-955 | 4 | 4 | 0.096 | 7.0 |

| This compound | 1 | 3 | 0.079 | 5.3 |

| KTX-612 | 3 | 2 | 0.026 | 1.4 |

HLM: Human Liver Microsomes; RLM: Rat Liver Microsomes; PPB (Fu): Plasma Protein Binding (fraction unbound); IV CL: Intravenous Clearance.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments used in the characterization of this compound.

IRAK4 Degradation Assay (Western Blot)

Objective: To determine the extent of IRAK4 protein degradation in cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Seed a relevant cell line (e.g., OCI-Ly10 lymphoma cells) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (or vehicle control, DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against IRAK4 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip and re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the IRAK4 signal to the loading control and express the degradation as a percentage relative to the vehicle-treated control.

Cytokine Release Assay

Objective: To assess the functional consequence of IRAK4 degradation by measuring the inhibition of pro-inflammatory cytokine release.

Methodology:

-

Cell Culture and Treatment: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors. Seed the PBMCs in 96-well plates and treat with a serial dilution of this compound for a predetermined time (e.g., 2 hours).

-

Cell Stimulation: Stimulate the cells with a TLR agonist, such as lipopolysaccharide (LPS) or R848, to induce cytokine production.

-

Supernatant Collection: After an appropriate incubation period (e.g., 18-24 hours), centrifuge the plates and collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.

-

Data Analysis: Calculate the percent inhibition of cytokine release for each concentration of this compound relative to the stimulated vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cytokine release.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its dual mechanism of action, targeting both IRAK4 and IMiD substrates, provides a powerful approach to modulate the immune system for therapeutic benefit. The data presented herein demonstrates the potent and selective degradation of IRAK4 by this compound, leading to the inhibition of pro-inflammatory signaling. The detailed synthesis and experimental protocols provided in this guide serve as a valuable resource for researchers working to further understand and develop novel IRAK4-targeting therapeutics. As this compound and related compounds progress through clinical development, they hold the potential to offer new treatment options for patients with a range of debilitating diseases.

References

Early In Vitro Profile of KTX-497: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early in vitro studies of KTX-497, a novel heterobifunctional molecule designed for targeted protein degradation. This compound is classified as a Proteolysis Targeting Chimera (PROTAC) that specifically targets Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) for degradation. IRAK4 is a critical kinase in the innate immune signaling pathways, making it a key target for therapeutic intervention in inflammatory diseases and oncology.

Core Mechanism of Action

This compound operates by hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate IRAK4. It is composed of three key components: a ligand that binds to IRAK4, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This tripartite complex formation facilitates the ubiquitination of IRAK4, marking it for subsequent degradation by the proteasome. This degradation mechanism removes both the kinase and scaffolding functions of IRAK4, potentially offering a more profound and durable therapeutic effect compared to traditional kinase inhibitors.

Quantitative In Vitro Efficacy

The primary in vitro efficacy of this compound is measured by its ability to induce the degradation of its target protein, IRAK4. The following table summarizes the key quantitative data from early in vitro studies.

| Compound | Target Degradation | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| This compound | IRAK4 | Not Specified | 3 | Not Specified | [1][2] |

| This compound | Ikaros | Not Specified | 6 | Not Specified |

Table 1: In Vitro Degradation Potency of this compound. DC50 represents the concentration required for 50% maximal degradation, and Dmax is the maximum percentage of degradation observed.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the likely experimental protocols used in the early assessment of this compound, based on standard practices for evaluating PROTAC molecules.

IRAK4 Degradation Assay

This assay quantifies the dose-dependent degradation of IRAK4 protein in a cellular context.

1. Cell Culture and Treatment:

-

Cell Line: A relevant human cell line, such as the diffuse large B-cell lymphoma line OCI-Ly10 or monocytic THP-1 cells, is cultured under standard conditions.

-

Seeding: Cells are seeded in multi-well plates at an appropriate density.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO) for a specified period (typically 4-24 hours).

2. Cell Lysis and Protein Quantification:

-

Lysis: After incubation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantification: The total protein concentration of each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for subsequent analysis.

3. Western Blotting:

-

Sample Preparation: An equal amount of protein from each sample is mixed with Laemmli buffer and heated to denature the proteins.

-

Electrophoresis: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for IRAK4. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the IRAK4 band is quantified and normalized to the loading control. The percentage of IRAK4 degradation is calculated relative to the vehicle-treated control. The DC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.

Antiproliferative Assay

This assay assesses the effect of this compound on the growth of cancer cell lines.

1. Cell Seeding and Treatment:

-

Cell Line: Human OCI-Ly10 cells are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for a prolonged period (e.g., 4 days).

2. Cell Viability Measurement:

-

Reagent Addition: A cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay reagent, is added to each well. This reagent measures ATP levels, which correlate with the number of viable cells.

-

Signal Detection: The luminescent signal is measured using a plate reader.

3. Data Analysis:

-

The data is normalized to the vehicle-treated control to determine the percentage of cell growth inhibition. The IC50 value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the context of this compound's action and the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Caption: Mechanism of this compound mediated IRAK4 degradation.

Caption: Simplified Toll-Like Receptor (TLR) and IL-1 Receptor (IL-1R) signaling cascade mediated by IRAK4.

Caption: Step-by-step workflow for determining IRAK4 degradation via Western Blot.

References

KTX-497: A Technical Overview of a Novel IRAK4 Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

KTX-497 is a potent and selective heterobifunctional small molecule designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a Proteolysis Targeting Chimera (PROTAC), this compound functions by hijacking the body's natural ubiquitin-proteasome system to eliminate IRAK4, a key signaling node in inflammatory pathways. This technical guide provides a comprehensive overview of the molecular structure, properties, and mechanism of action of this compound, based on currently available data. It includes a summary of its physicochemical and pharmacokinetic properties, detailed representative experimental protocols for its characterization, and visualizations of its mechanism of action and the relevant signaling pathway.

Molecular Structure and Properties

This compound is a complex small molecule with the molecular formula C45H49F3N8O6 and a molecular weight of 854.92 g/mol .[1][2] While a definitive 2D chemical structure is not publicly available, its identity as a PROTAC indicates it comprises three key components: a ligand that binds to the target protein (IRAK4), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C45H49F3N8O6 | [1] |

| Molecular Weight | 854.92 g/mol | [1] |

Mechanism of Action

This compound operates through the PROTAC mechanism to induce the targeted degradation of IRAK4.[3][4] This process involves the formation of a ternary complex between this compound, IRAK4, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to IRAK4, marking it for recognition and subsequent degradation by the proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple IRAK4 proteins.

IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases. By degrading IRAK4, this compound effectively shuts down this signaling cascade, reducing the production of pro-inflammatory cytokines.

Biological and Pharmacokinetic Properties

This compound has demonstrated potent degradation of IRAK4 in cellular assays.[5] Preclinical data also provide insights into its metabolic stability and pharmacokinetic profile in rats.

Table 2: In Vitro Activity and Pharmacokinetic Properties of this compound

| Parameter | Value | Species/System | Reference |

| IRAK4 DC50 | 3 nM | [1] | |

| Ikaros DC50 | 25 nM | [5] | |

| Human Liver Microsome (HLM) Stability | 1 µL/min/mg | In vitro | [5] |

| Rat Liver Microsome (RLM) Stability | 3 µL/min/mg | In vitro | [5] |

| Rat Plasma Protein Binding (fu) | 0.079 | Rat | [6] |

| Rat Intravenous Clearance (CL) | Not specified | Rat | [6] |

| Rat Oral Bioavailability (%F) | 1.0% (at 10 mg/kg) | Rat | [6] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. The following are representative protocols for the types of assays likely used to generate the data presented above.

IRAK4 Degradation DC50 Assay in OCI-Ly10 Cells (Representative Protocol)

This protocol describes a method to determine the concentration of this compound required to degrade 50% of IRAK4 in OCI-Ly10 cells, a diffuse large B-cell lymphoma cell line.

Materials:

-

OCI-Ly10 cells

-

This compound

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

Primary antibodies (anti-IRAK4, anti-loading control e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Culture OCI-Ly10 cells in appropriate medium.

-

Cell Treatment: Seed cells in a multi-well plate and treat with a serial dilution of this compound or DMSO vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest and lyse the cells using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against IRAK4 and a loading control.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for IRAK4 and the loading control using densitometry software.

-

Normalize the IRAK4 signal to the loading control signal for each sample.

-

Plot the normalized IRAK4 levels against the log concentration of this compound and fit a dose-response curve to determine the DC50 value.

-

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM) (Representative Protocol)

This assay assesses the rate at which this compound is metabolized by cytochrome P450 enzymes present in human liver microsomes.

Materials:

-

This compound

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: Prepare a solution of this compound in phosphate buffer.

-

Metabolic Reaction:

-

Pre-warm the HLM and this compound solution.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C.

-

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with cold acetonitrile.

-

Sample Processing: Centrifuge the quenched samples to pellet the protein.

-

LC-MS/MS Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining concentration of this compound.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) as 0.693/k.

-

Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein.

-

Rat Oral Bioavailability Study (Representative Protocol)

This protocol outlines a general procedure to determine the oral bioavailability of this compound in rats.

Materials:

-

This compound

-

Sprague-Dawley rats

-

Dosing vehicles for oral (PO) and intravenous (IV) administration

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

LC-MS/MS system

Procedure:

-

Animal Dosing:

-

Divide rats into two groups: one for IV administration and one for PO administration.

-

Administer a single dose of this compound to each rat via the appropriate route.

-

-

Blood Sampling:

-

Collect blood samples from each rat at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

-

Process the blood samples to obtain plasma.

-

-

Sample Analysis:

-

Extract this compound from the plasma samples.

-

Quantify the concentration of this compound in each plasma sample using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of this compound versus time for both IV and PO groups.

-

Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC0-inf) for both routes of administration.

-

Calculate the oral bioavailability (%F) using the following formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

-

Conclusion

This compound is a novel IRAK4-targeting PROTAC with potent cellular activity. Its mechanism of action, which involves the catalytic degradation of IRAK4, offers a promising therapeutic strategy for the treatment of inflammatory and autoimmune diseases. The preclinical data on its in vitro activity and pharmacokinetic properties provide a foundation for its further development. The representative experimental protocols outlined in this guide offer a framework for the characterization of this compound and similar molecules. Further research and publication of detailed studies will be crucial to fully elucidate the therapeutic potential of this compound.

References

- 1. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady‐state brain distribution with reduced animal usage | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. kymeratx.com [kymeratx.com]

KTX-497: A Dual-Targeting IRAK4 and IMiD Substrate Degrader for Oncology

A Technical Overview of its Biological Targets and Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the biological targets and mechanism of action of KTX-497, a novel heterobifunctional degrader. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core biological pathways and experimental workflows.

Introduction to this compound

This compound is a potent and orally bioavailable small molecule belonging to a class of agents known as "IRAKIMiDs".[1][2] These are dual-mechanism degraders that simultaneously target Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and immunomodulatory imide drug (IMiD) neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3), for proteasomal degradation.[1][3] Developed by Kymera Therapeutics, this compound is a Proteolysis Targeting Chimera (PROTAC) designed for applications in oncology, particularly in hematological malignancies like MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL).[4][5]

The rationale behind this dual-targeting approach is to achieve a more profound and durable anti-tumor response than could be achieved by targeting either IRAK4 or IMiD substrates alone.[1] By degrading IRAK4, this compound inhibits the pro-survival NF-κB signaling pathway, while the degradation of Ikaros and Aiolos has immunomodulatory effects, including the activation of a Type I Interferon response.[1][4]

Biological Targets and Quantitative Data

The primary biological targets of this compound are IRAK4 and the IMiD neosubstrates Ikaros and Aiolos. As a PROTAC, this compound does not inhibit these proteins in the classical sense but rather induces their degradation. The efficiency of this degradation is quantified by the DC50 value, which represents the concentration of the degrader required to reduce the intracellular level of the target protein by 50%.

Table 1: In Vitro Degradation Potency of this compound

| Target Protein | DC50 (nM) | Cell Line | Reference |

| IRAK4 | 3 | Not Specified | [6][7][8][9][10] |

| IRAK4 | 5 | OCI-Ly10 | [11][12] |

| Ikaros | 130 | OCI-Ly10 | [11][12] |

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Reference |

| HLM (μL/min/mg) | 1 | Human | [11][12] |

| RLM (μL/min/mg) | 3 | Rat | [11][12] |

| Rat PPB (Fu) | 0.079 | Rat | [13] |

| Rat IV CL (mL/min/kg) | 5.3 | Rat | [14] |

HLM: Human Liver Microsome stability; RLM: Rat Liver Microsome stability; PPB (Fu): Plasma Protein Binding (fraction unbound); IV CL: Intravenous Clearance.

Mechanism of Action

This compound is a heterobifunctional molecule composed of three key components: an IRAK4-targeting ligand, a linker, and a Cereblon (CRBN)-recruiting ligand (an IMiD).[1][6][7][8] Its mechanism of action is centered on hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).

The process can be summarized in the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to IRAK4 and the CRBN E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: Within this complex, CRBN facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of IRAK4.

-

Proteasomal Degradation of IRAK4: The poly-ubiquitinated IRAK4 is then recognized and degraded by the 26S proteasome.

-

IMiD Substrate Degradation: Concurrently, the IMiD component of this compound alters the substrate specificity of CRBN, leading to the recruitment, ubiquitination, and subsequent degradation of its neosubstrates, Ikaros and Aiolos.[1]

This dual degradation leads to a synergistic anti-tumor effect by simultaneously blocking IRAK4-dependent signaling and inducing immunomodulatory changes.

Caption: Mechanism of this compound as a dual-targeting IRAKIMiD degrader.

Impact on Signaling Pathways

IRAK4 is a critical upstream kinase and scaffold protein in the Myddosome signaling complex, which is essential for signal transduction downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R).[6][7][14][15][16] This pathway is a cornerstone of the innate immune system.

Upon activation by pathogens or inflammatory cytokines, TLRs/IL-1Rs recruit adaptor proteins like MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of key transcription factors, including NF-κB and AP-1. These transcription factors drive the expression of numerous pro-inflammatory cytokines and chemokines.

By degrading IRAK4, this compound effectively dismantles the Myddosome, preventing both the kinase and scaffolding functions of IRAK4.[1][5] This leads to a potent blockade of downstream inflammatory signaling.

Caption: The IL-1R/TLR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections describe generalized yet detailed protocols for assessing the biological activity of this compound, based on standard methodologies for PROTAC degraders.

Determination of DC50 for IRAK4 and Ikaros Degradation

This protocol outlines the steps to quantify the concentration-dependent degradation of target proteins in a relevant cancer cell line (e.g., OCI-Ly10 for MYD88-mutant DLBCL).

Materials:

-

OCI-Ly10 cells

-

Complete growth medium (e.g., RPMI-1640 + 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Multi-well cell culture plates (e.g., 6-well or 12-well)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE and Western blotting equipment

-

Primary antibodies: anti-IRAK4, anti-Ikaros, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed OCI-Ly10 cells in multi-well plates at a density that ensures they remain in the logarithmic growth phase throughout the experiment (e.g., 0.5 x 10^6 cells/mL). Incubate overnight at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would span from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose (typically ≤ 0.1%).

-

Incubation: Replace the old medium with the medium containing the different concentrations of this compound. Incubate the cells for a predetermined time, typically 24 hours, to allow for protein degradation.[17]

-

Cell Lysis: After incubation, harvest the cells, wash with ice-cold PBS, and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal protein loading for Western blotting.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against IRAK4, Ikaros, and a loading control.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Perform densitometric analysis of the Western blot bands to quantify the protein levels.

-

Normalize the target protein (IRAK4 or Ikaros) band intensity to the loading control band intensity for each sample.

-

Calculate the percentage of remaining protein for each this compound concentration relative to the vehicle control (set to 100%).

-

Plot the percentage of remaining protein against the logarithm of the this compound concentration and fit the data to a four-parameter variable slope equation to determine the DC50 value.[13]

-

Caption: Experimental workflow for determining the DC50 of this compound.

References

- 1. kymeratx.com [kymeratx.com]

- 2. kymeratx.com [kymeratx.com]

- 3. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kymeratx.com [kymeratx.com]

- 5. ashpublications.org [ashpublications.org]

- 6. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. kymeratx.com [kymeratx.com]

- 12. kymeratx.com [kymeratx.com]

- 13. benchchem.com [benchchem.com]

- 14. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]

- 15. IRAK4 in TLR/IL-1R signaling: possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. kymeratx.com [kymeratx.com]

Foundational Literature Review: An In-depth Technical Guide on CKD-497

Disclaimer: Initial searches for "KTX-497" did not yield any publicly available information on an investigational drug with this designation. This review focuses on CKD-497 , a therapeutic candidate with accessible preclinical and clinical data, which may be of interest to researchers in similar fields.

This technical guide provides a comprehensive overview of the foundational literature on CKD-497, a botanical-derived drug candidate. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look into its mechanism of action, experimental protocols, and available quantitative data from preclinical and clinical studies.

Core Compound Information

CKD-497 is a new plant-based functional food derived from a mixture of the dried rhizome of Atractylodes japonica and the fruit of Schisandra chinensis in a 5:1 weight ratio.[1][2] The extract is obtained through an ethanol (B145695) extraction process.[1][2] It has been investigated for its therapeutic potential in respiratory diseases, specifically for its ability to relieve cough and facilitate phlegm expectoration.[2][3][4]

Mechanism of Action: Anti-inflammatory Effects via NF-κB Signaling

Preclinical studies have elucidated that CKD-497 exerts potent anti-inflammatory effects, which are believed to be mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][3][4]

In in-vitro experiments using RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS), pretreatment with CKD-497 demonstrated a significant inhibition of the phosphorylation of p65 and IκBα, key components of the NF-κB pathway.[1] This suppression of NF-κB signaling leads to a downstream reduction in the production of pro-inflammatory cytokines.

The proposed mechanism of action is visualized in the following signaling pathway diagram:

Preclinical Data

The anti-inflammatory properties of CKD-497 were assessed in LPS-stimulated RAW264.7 macrophage cells.

| Cell Line | Stimulant | Treatment | Outcome |

| RAW264.7 | LPS (100 nM) | CKD-497 (100 and 200 µg/mL) | Significant inhibition of p-p65 and p-IκBα expression at 200 µg/mL.[1] |

CKD-497 has been evaluated in mouse models of ovalbumin (OVA)-induced asthma and particulate matter (PM)-induced pulmonary inflammation.[1][3][4]

| Animal Model | Induction Method | Treatment Groups | Key Findings |

| C57BL/6NHsd Mice | Ovalbumin (OVA) sensitization and challenge | Control, OVA, OVA + CKD-497 (100 mg/kg), OVA + CKD-497 (200 mg/kg) | Attenuated airway inflammation and mucus production.[1][3][4] |

| C57BL/6NHsd Mice | Particulate Matter (PM₁₀) intratracheal administration | Control, PM₁₀, PM₁₀ + CKD-497 (100 mg/kg), PM₁₀ + CKD-497 (200 mg/kg) | Decreased production of IL-1β, IL-6, and TNF-α; Alleviated leukocyte infiltration and fibrillary collagen deposition.[1] |

Clinical Data: Phase II Trial

A multicenter, double-blind, double-dummy, randomized, controlled phase II clinical trial was conducted to evaluate the efficacy and safety of CKD-497 in patients with acute upper respiratory tract infection (AURI) and acute bronchitis.[5]

| Parameter | Description |

| ClinicalTrials.gov ID | NCT03726853[6] |

| Study Design | Phase 2, randomized, double-blinded, placebo-controlled |

| Patient Population | 225 patients with AURI and acute bronchitis |

| Treatment Arms | Placebo (n=55), Synatura® (n=49), CKD-497 200 mg (n=68), CKD-497 300 mg (n=53)[5] |

| Dosing Regimen | Three times daily for 7 days[5] |

| Primary Endpoint | Change in Bronchitis Severity Score (BSS) from baseline to day 7[5] |

| Secondary Endpoint | Clinical response rates on days 4 and 7[5] |

| Endpoint | Result |

| Primary Endpoint (BSS Change) | No significant difference in BSS change between CKD-497 groups and placebo (P=0.75).[5] |

| Secondary Endpoint (Clinical Response) | CKD-497 300 mg group showed a higher clinical response rate on day 4 compared to placebo (36% vs. 18%; P<0.05).[5] |

| Subgroup Analysis | In patients with more severe bronchitis (phlegm score ≥3), the CKD-497 group showed a significant reduction in total BSS.[5] |

| Safety | No significant adverse events were observed in either of the CKD-497 groups.[5] |

The clinical trial concluded that while CKD-497 did not show a significant effect on the primary endpoint, the 300 mg dose showed a mild but significant clinical improvement in patients with more severe phlegm.[5]

Experimental Protocols

The preparation of CKD-497 involves a standardized extraction process.[1][2]

The following workflow outlines the key steps in the Western blotting experiments used to assess the NF-κB signaling pathway.[1][2]

-

Cell Culture and Treatment: RAW 264.7 cells were pretreated with CKD-497 for 2 hours, followed by stimulation with LPS for 2 hours.[4][7]

-

Protein Extraction: Cells were lysed to extract total protein.

-

Protein Quantification: Protein concentration was determined using a Bradford protein assay.[1][2]

-

SDS-PAGE: Cell lysates were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Membrane Transfer: Proteins were transferred to a nitrocellulose membrane.

-

Blocking: The membrane was blocked with 3% bovine serum albumin.

-

Primary Antibody Incubation: The membrane was probed with primary antibodies for NF-κB p65, phospho-NF-κB p65, IκBα, and phospho-IκBα.[1][2]

-

Secondary Antibody Incubation: The membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: Protein bands were visualized, and β-actin was used as a loading control.[1][2]

The experimental design for the ovalbumin-induced asthma mouse model is detailed below.[4]

Conclusion

CKD-497 is a botanical drug candidate with demonstrated anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. Preclinical studies in animal models of respiratory inflammation show promising results in reducing inflammation and related pathological features. While a phase II clinical trial in patients with AURI and acute bronchitis did not meet its primary endpoint, it suggested potential efficacy in a subgroup of patients with more severe symptoms and demonstrated a favorable safety profile. Further clinical investigation may be warranted to explore its therapeutic potential in specific patient populations with respiratory inflammatory diseases.

References

- 1. CKD-497 inhibits NF-kB signaling and ameliorates inflammation and pulmonary fibrosis in ovalbumin-induced asthma and particulate matter-induced airway inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | CKD-497 inhibits NF-kB signaling and ameliorates inflammation and pulmonary fibrosis in ovalbumin-induced asthma and particulate matter-induced airway inflammatory diseases [frontiersin.org]

- 3. CKD-497 inhibits NF-kB signaling and ameliorates inflammation and pulmonary fibrosis in ovalbumin-induced asthma and particulate matter-induced airway inflammatory diseases [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The safety and efficacy of CKD-497 in patients with acute upper respiratory tract infection and bronchitis symptoms: a multicenter, double-blind, double-dummy, randomized, controlled, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Novel MDM2 Inhibitor Navtemadlin (KRT-232) in Myelofibrosis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document was generated in response to a query for "KTX-497." Initial research did not yield a specific therapeutic agent with this identifier. The following information pertains to Navtemadlin (B612071) (also known as KRT-232 and formerly AMG-232), a novel MDM2 inhibitor under investigation for myelofibrosis, which aligns with the user's interest in a novel therapeutic in a specific field.

Executive Summary

Navtemadlin (KRT-232) is an investigational, orally bioavailable, small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein, representing a novel therapeutic approach for patients with myelofibrosis (MF), particularly those who are relapsed or refractory to Janus kinase (JAK) inhibitors.[1] Myelofibrosis is a hematologic malignancy characterized by bone marrow fibrosis, splenomegaly, and debilitating symptoms, with limited treatment options for patients who progress on or are intolerant to JAK inhibitors.[2] Navtemadlin's mechanism of action is centered on the restoration of the tumor suppressor function of p53.[1] In cancers with wild-type TP53, such as myelofibrosis, MDM2 is often overexpressed, leading to the degradation of p53 and promoting cancer cell survival.[2] By selectively binding to MDM2, navtemadlin prevents the MDM2-p53 interaction, leading to p53 accumulation and the induction of apoptosis in malignant cells.[1][3] Clinical evidence from the Phase 3 BOREAS trial (NCT03662126) has demonstrated navtemadlin's potential to improve key clinical outcomes, including spleen volume and symptom burden, and to modify the underlying disease process.[4][5]

Pharmacology and Mechanism of Action

Navtemadlin is a potent and selective inhibitor of the MDM2-p53 interaction.[6] In preclinical models, it has been shown to bind to MDM2 with picomolar affinity.[6] This action blocks the E3 ubiquitin ligase activity of MDM2, which would otherwise target p53 for proteasomal degradation.[2] The resulting stabilization and activation of p53 lead to the transcription of downstream target genes, including those involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Bax).[3][7] In myelofibrosis, malignant CD34+ progenitor cells are characterized by the overexpression of MDM2.[8] Navtemadlin's ability to reactivate p53 in these cells offers a targeted approach to eliminating the malignant clone.[9]

Preclinical Activity of Navtemadlin (as AMG-232)

| Parameter | Finding | Reference |

| Target Binding | Binds to MDM2 protein with picomolar affinity. | [6] |

| In Vitro Activity | Inhibits tumor cell proliferation and induces cell-cycle arrest. | [6] |

| In Vivo Activity | Inhibited tumor growth in several xenograft models. | [6] |

| Caused complete and durable regression of MDM2-amplified SJSA-1 tumors. | [6] | |

| ED50 of 9.1 mg/kg for tumor growth inhibition in the SJSA-1 model. | [10] | |

| Pharmacodynamics | Robustly induces p53 activity and expression of p53 target genes (p21, MDM2, PUMA). | [3][6] |

Pharmacokinetics

Navtemadlin is an orally administered drug.[2] Pharmacokinetic studies in healthy subjects and patients with various cancers have characterized its absorption, distribution, metabolism, and excretion profile.

Pharmacokinetic Parameters of Navtemadlin

| Parameter | Value (in Healthy Subjects, 60 mg dose) | Reference |

| Tmax (median) | 2 hours | [11] |

| Terminal Half-life (mean) | 18.6 hours | [11] |

| Protein Binding | 97.5% | [11] |

| Metabolism | Primarily metabolized to a major circulating acyl glucuronide metabolite (M1). | [11] |

| Food Effect | Administration with a high-fat meal delayed Tmax by 1 hour but did not significantly impact overall exposure. | [11] |

| Apparent Oral Clearance (in solid tumor patients) | 24.9 L/h | [11] |

| Apparent Oral Central Volume of Distribution (in solid tumor patients) | 62.9 L | [11] |

Clinical Development in Myelofibrosis: The BOREAS Trial

The novelty of navtemadlin in myelofibrosis is being primarily investigated in the BOREAS (BOcking MDM2 to REActivate p53 in MyelofibrosiS) study, a global Phase 2/3 clinical trial.[7]

BOREAS (NCT03662126) Study Design

| Parameter | Description | Reference |

| Study Title | A Phase 2/3 Randomized, Controlled, Open-Label Study of KRT 232 in Subjects With Primary Myelofibrosis (PMF), Post Polycythemia Vera MF (Post-PV-MF), Or Post Essential Thrombocythemia MF (Post-ET-MF) Who Are Relapsed or Refractory to Janus Kinase (JAK) Inhibitor Treatment. | [8] |

| Phase | 2/3 | [8] |

| Design | Randomized, open-label, multicenter, global study. | [4][8] |

| Patient Population | Adults with TP53 wild-type primary or secondary myelofibrosis who are relapsed or refractory to a JAK inhibitor. | [4][8] |

| Randomization | 2:1 randomization to receive either navtemadlin or Best Available Therapy (BAT). | [4][8] |

| Treatment Arms | Navtemadlin: 240 mg orally, once daily for 7 consecutive days in a 28-day cycle. | [4][8] |

| BAT: Investigator's choice of therapy, including hydroxyurea, peginterferon, immunomodulatory drugs, or supportive care. | [4][7] | |

| Primary Endpoint | Spleen Volume Reduction (SVR) of ≥35% at Week 24. | [8] |

| Key Secondary Endpoints | Total Symptom Score (TSS) reduction of ≥50% at Week 24, Progression-Free Survival (PFS), Overall Survival (OS). | [8] |

Key Clinical Efficacy and Biomarker Data from the BOREAS Trial

| Endpoint | Navtemadlin (n=123) | Best Available Therapy (BAT) (n=60) | Reference |

| SVR ≥35% at Week 24 | 15% | 5% | [5] |

| TSS ≥50% at Week 24 | 24% | 12% | [5] |

| Bone Marrow Fibrosis Improvement at 24 Weeks | 47% (45% by 1 grade, 2% by ≥2 grades) | 24% (21% by 1 grade, 3% by ≥2 grades) | [4] |

| Driver Gene VAF Reduction ≥20% | 34% of evaluable patients | Not reported | [5] |

| Reduction in Circulating CD34+ cells | Significant and rapid reduction observed | Not reported | [4] |

Experimental Protocols and Visualizations

Signaling Pathway of MDM2 and Navtemadlin's Mechanism of Action

The following diagram illustrates the MDM2-p53 signaling pathway and the mechanism by which navtemadlin restores p53 function. In cancer cells with wild-type p53, MDM2 binds to p53, leading to its ubiquitination and subsequent degradation by the proteasome. Navtemadlin competitively binds to MDM2, preventing its interaction with p53. This leads to the stabilization and accumulation of p53 in the nucleus, where it can act as a transcription factor to induce the expression of genes that promote cell cycle arrest and apoptosis.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 3. tandfonline.com [tandfonline.com]

- 4. targetedonc.com [targetedonc.com]

- 5. KRT-232 Versus Best Available Therapy for the Treatment of Subjects With Myelofibrosis Who Are Relapsed or Refractory to JAK Inhibitor Treatment [clin.larvol.com]

- 6. The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 8. ascopubs.org [ascopubs.org]

- 9. onclive.com [onclive.com]

- 10. dfhcc.harvard.edu [dfhcc.harvard.edu]

- 11. Pharmacokinetics and Macrophage Inhibitory Cytokine‐1 Pharmacodynamics of the Murine Double Minute 2 Inhibitor, Navtemadlin (KRT‐232) in Fed and Fasted Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for KTX-497: A Hypothetical Anti-Cancer Agent

Disclaimer: The following application notes and protocols are provided as a representative example for the characterization of a novel anti-cancer compound, herein designated as KTX-497. As of the generation of this document, "this compound" is a hypothetical compound, and no specific public information is available. The experimental details, data, and mechanisms described are illustrative and intended to serve as a template for researchers working on the development of new therapeutic agents.

Introduction

This compound is a novel, selective inhibitor of the tyrosine kinase receptor, Hyper-Activated Receptor Tyrosine Kinase (HARTK), a key driver in various aggressive cancers. Overexpression or activating mutations of HARTK lead to constitutive activation of downstream pro-survival and proliferative signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways. This compound is designed to bind to the ATP-binding pocket of the HARTK kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling. These application notes provide detailed protocols for evaluating the cellular effects of this compound in cancer cell lines.

Mechanism of Action: Inhibition of the HARTK Signaling Pathway

This compound competitively binds to the ATP-binding site of the HARTK receptor, inhibiting its kinase activity. This prevents the phosphorylation of key downstream effectors, leading to the suppression of pro-growth and survival signals. The anticipated outcome is the induction of cell cycle arrest and apoptosis in HARTK-dependent cancer cells.

Application Notes and Protocols for the Use of KTX-497 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

KTX-497 is a potent and selective IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) degrader, belonging to a novel class of therapeutics known as IRAKIMiDs (IRAK4 I-Midegraders). These compounds function as Proteolysis Targeting Chimeras (PROTACs), inducing the degradation of both IRAK4 and immunomodulatory imide drug (IMiD) neosubstrates, such as Ikaros and Aiolos. This dual mechanism of action offers a promising therapeutic strategy for cancers dependent on the TLR/IL-1R signaling pathway, particularly MYD88-mutant lymphomas. By eliminating the entire IRAK4 protein, this compound abrogates both its kinase and scaffolding functions, leading to a more profound and durable inhibition of downstream NF-κB signaling compared to traditional kinase inhibitors.[1][2] This document provides detailed application notes and protocols for the preclinical evaluation of this compound and related IRAKIMiDs in oncology-focused animal models.

Mechanism of Action: IRAK4 Signaling Pathway

IRAK4 is a critical upstream kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling cascades. Upon receptor activation, IRAK4 is recruited to the Myddosome complex, where it phosphorylates IRAK1. This initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB, promoting cell survival and proliferation. In certain cancers, such as MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL), this pathway is constitutively active, driving tumorigenesis.[3] this compound, as a heterobifunctional degrader, simultaneously binds to IRAK4 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of IRAK4, as well as the IMiD substrates Ikaros and Aiolos.

Data Presentation

Preclinical data for this compound and the closely related IRAKIMiD, KT-413, demonstrate potent degradation of target proteins and significant anti-tumor activity in models of MYD88-mutant DLBCL.

Table 1: In Vitro Potency of this compound

| Compound | Parameter | Cell Line | Value |

|---|

| this compound | DC50 (IRAK4 Degradation) | Not Specified | 3 nM |

Table 2: In Vivo Pharmacokinetic and Efficacy Data for IRAKIMiDs

| Compound | Animal Model | Dose & Schedule | Key Findings |

|---|---|---|---|

| This compound | Rat | 10 mg/kg (Oral) | Low oral bioavailability (%F = 1.0) |

| KT-413 | OCI-Ly10 Xenograft (Mouse) | 3 mg/kg (D1, D2) | Sustained degradation of IRAK4 and IMiD substrates for at least 72h |

| KT-413 | OCI-Ly10 Xenograft (Mouse) | 9 mg/kg (D1, D2, every 3 weeks) | Strong tumor regressions |

| KT-413 | MYD88-mutant DLBCL PDX (Mouse) | Not specified | Strong tumor growth inhibition (87-100%) |

Experimental Workflow for In Vivo Studies

A typical workflow for evaluating the efficacy of this compound in a mouse xenograft model involves several key stages, from cell culture to data analysis.

Experimental Protocols

The following protocols are based on methodologies used for IRAKIMiDs like KT-413 and general procedures for establishing and evaluating therapies in lymphoma xenograft models.[4]

Protocol 1: OCI-Ly10 Xenograft Model for Efficacy Studies

This protocol describes the establishment of a subcutaneous xenograft model using the MYD88 L265P mutant DLBCL cell line OCI-Ly10 to evaluate the anti-tumor efficacy of this compound.

Materials:

-

OCI-Ly10 cell line

-

RPMI-1640 medium with 20% FBS, 1% Penicillin-Streptomycin

-

Immunocompromised mice (e.g., C.B-17 SCID or NSG), female, 6-8 weeks old

-

Matrigel® Basement Membrane Matrix

-

Sterile PBS and cell culture reagents

-

This compound compound

-

Appropriate vehicle for formulation (see below)

-

Calipers, syringes, needles

Procedure:

-

Cell Culture:

-

Culture OCI-Ly10 cells in RPMI-1640 supplemented with 20% FBS at 37°C in a 5% CO2 incubator.[4]

-

Maintain cells in the exponential growth phase for implantation.

-

-

Cell Preparation for Implantation:

-

Harvest cells and wash twice with sterile, serum-free media or PBS.

-

Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 1 x 10⁸ cells/mL. Keep on ice.[4]

-

-

Tumor Implantation:

-

Anesthetize the mouse (e.g., isoflurane (B1672236) inhalation).

-

Inject 100 µL of the cell suspension (containing 1 x 10⁷ cells) subcutaneously into the right flank of each mouse.[4]

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor mice 2-3 times per week for tumor growth.

-

Measure tumor dimensions with digital calipers and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[5]

-

Once tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and vehicle control groups (n=8-10 mice per group).

-

-

Compound Formulation and Administration:

-

Intravenous (IV) Formulation: Given the data on related compounds like KT-413, IV administration is a likely route. A suitable vehicle could be a solution of 5% dextrose in water (D5W) or a buffered saline solution. The final formulation should be sterile-filtered.

-

Oral (PO) Formulation: Despite poor bioavailability for this compound, oral administration may be tested. A common vehicle is a suspension in 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water.[4]

-

Administer this compound or vehicle control according to the planned dosing schedule (e.g., once daily, intermittent dosing). Dose volumes for mice are typically 5-10 mL/kg for oral gavage and 5 mL/kg for IV injection.

-

-

Efficacy Assessment:

-

Measure tumor volumes and mouse body weights 2-3 times weekly.

-

The primary endpoint is typically tumor growth inhibition. Euthanize mice if tumors exceed a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.

-

Protocol 2: Pharmacodynamic Analysis of IRAK4 Degradation

This protocol outlines the procedure for collecting tissues to confirm in vivo target degradation following treatment with this compound.

Materials:

-

Treated and control mice from the efficacy study

-

Surgical tools for tissue dissection

-

Tubes for sample collection, flash-freezing materials (liquid nitrogen or dry ice)

-

Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Western blot or mass spectrometry equipment and reagents

Procedure:

-

Sample Collection:

-

At the end of the study, or at specific time points after the final dose, euthanize the mice.

-

Immediately dissect the tumors and other relevant tissues (e.g., spleen, liver).

-

For blood collection, perform cardiac puncture to obtain whole blood for plasma or PBMC isolation.

-

-

Sample Processing:

-

Flash-freeze tissue samples in liquid nitrogen and store at -80°C until analysis.

-

To prepare protein lysates, homogenize the frozen tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification and Analysis:

-

Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against IRAK4, Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin).

-

Mass Spectrometry: For more quantitative analysis, protein lysates can be analyzed by targeted mass spectrometry to measure the absolute or relative abundance of IRAK4 protein.

-

-

Data Analysis:

-

Quantify the band intensities from Western blots or the spectral counts from mass spectrometry.

-

Calculate the percentage of IRAK4 degradation in the this compound treated groups relative to the vehicle-treated control group. The goal is to demonstrate a significant reduction in the target proteins.

-

Conclusion

This compound represents a promising therapeutic agent for oncology, particularly for hematological malignancies driven by aberrant IRAK4 signaling. The protocols outlined above provide a comprehensive framework for the in vivo evaluation of this compound's efficacy and mechanism of action in relevant animal models. Careful execution of these studies, including robust pharmacodynamic assessments, is crucial for advancing this novel class of protein degraders towards clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. In vivo modeling of diffuse large B cell lymphoma (DLBCL) with the myeloid differentiation primary response gene 88 (MYD88) L265P mutationon - Ngo - Translational Cancer Research [tcr.amegroups.org]

- 4. benchchem.com [benchchem.com]

- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

Application Notes and Protocols for a Representative IRAK-4 Inhibitor (Based on Publicly Available Data for IRAK-4 Inhibitors)

Disclaimer: Publicly available information specifically for a compound designated "KTX-497" is limited or non-existent in the provided search results. The following application notes and protocols are based on data from other selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors that have been evaluated in preclinical and clinical research. Researchers should treat this document as a generalized guideline and must consult any specific documentation available for their particular compound before commencing any experiment.

Introduction

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its role in innate immunity makes it a significant target for therapeutic intervention in a range of inflammatory and autoimmune diseases, as well as certain cancers.[1][2] This document provides a general overview of dosage and administration guidelines for a representative IRAK-4 inhibitor in a research setting, based on available data for similar compounds.

Mechanism of Action

IRAK-4 inhibitors are small molecule compounds designed to block the kinase activity of the IRAK-4 protein. By doing so, they prevent the downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines.[2] This targeted approach aims to modulate the innate immune response.

Caption: IRAK-4 signaling pathway and point of inhibition.

Dosage and Administration

The appropriate dosage and administration of an IRAK-4 inhibitor will vary depending on the experimental model (in vitro vs. in vivo), the specific compound, and the research objectives. The following tables summarize dosages used for other IRAK-4 inhibitors in published studies.

In Vitro Studies

For in vitro experiments, the concentration of the IRAK-4 inhibitor will depend on the cell type and the desired level of target engagement. It is recommended to perform a dose-response curve to determine the IC50 for the specific assay.

| Parameter | Typical Range | Notes |

| Concentration | 0.1 nM - 10 µM | Perform a dose-response curve to determine IC50. |

| Solvent/Vehicle | DMSO | Ensure final DMSO concentration is non-toxic to cells (typically <0.1%). |

| Incubation Time | 1 - 24 hours | Varies depending on the assay and cellular response being measured. |

In Vivo Studies (Preclinical)

In vivo studies require careful consideration of the animal model, route of administration, and dosing frequency. The following data is compiled from studies on various IRAK-4 inhibitors.

| Compound | Animal Model | Dosage | Route of Administration | Frequency |

| Emavusertib | Mouse Xenograft (DLBCL) | 25, 50, 150 mg/kg | Oral | Once Daily (QD) |

| BAY1830839 | Healthy Male Volunteers | Up to 200 mg | Oral | Twice Daily (BID) |

| PF-06650833 (IR) | Healthy Adult Subjects | 25 - 750 mg | Oral | Twice Daily (BID) |

| PF-06650833 (MR) | Healthy Adult Subjects | 300 mg | Oral | Once Daily (QD) |

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of an IRAK-4 inhibitor.

References

Application Notes and Protocols for KTX-497 Solution Preparation and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

KTX-497 is a novel small molecule inhibitor targeting a key receptor tyrosine kinase (RTK) implicated in oncogenic signaling pathways. As with any compound intended for preclinical and potential clinical development, establishing standardized protocols for its preparation and comprehensive assessment of its stability are critical first steps. These application notes provide detailed methodologies for the preparation of this compound solutions and a robust protocol for evaluating its stability under various stress conditions. Adherence to these guidelines will ensure consistent and reliable experimental results, forming a crucial part of the compound's developmental dossier. The stability of a pharmaceutical product is influenced by environmental factors like temperature, humidity, and light, as well as intrinsic properties of the active substance and formulation.[1]

Hypothetical Compound Information: this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₅N₅O₃ |

| Molecular Weight | 407.47 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO (>50 mg/mL), sparingly soluble in Ethanol (<1 mg/mL), practically insoluble in water. |

| Mechanism of Action | Potent and selective inhibitor of the XYZ Receptor Tyrosine Kinase. |

I. This compound Solution Preparation Protocol

This protocol outlines the procedure for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber glass vials or polypropylene (B1209903) tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Aseptic Technique: Perform all steps in a laminar flow hood or a designated clean area to minimize contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, this will be 4.0747 mg per 1 mL of DMSO.

-

Solubilization: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

-

Mixing: Tightly cap the vial and vortex thoroughly for 2-5 minutes until the solid is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

-

Sterilization (Optional): If the solution is intended for cell culture applications, it can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials or tubes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

II. This compound Stability Testing Protocol

This protocol describes a comprehensive stability testing plan for this compound to evaluate its integrity under various environmental conditions. The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of factors such as temperature, humidity, and light.[2]

Experimental Workflow

References

Standard Operating Procedure for In Vivo Efficacy and Pharmacodynamic Studies of KTX-497

Purpose

This document provides a detailed standard operating procedure (SOP) for conducting in vivo efficacy and pharmacodynamic (PD) studies of KTX-497, a novel kinase inhibitor. These guidelines are intended for researchers, scientists, and drug development professionals to ensure consistency, accuracy, and reproducibility of preclinical animal studies.

Scope

This SOP applies to all in vivo studies involving the administration of this compound to animal models to evaluate its anti-tumor efficacy, tolerability, and target engagement. The primary focus of this document is on xenograft and patient-derived xenograft (PDX) models, which are common in oncology research for kinase inhibitors.

Responsibilities

It is the responsibility of the designated Study Director and all research personnel involved in the study to adhere to this SOP. All personnel must be adequately trained in the procedures described herein and in general animal handling and welfare guidelines.

Materials and Equipment

-

This compound (formulated for in vivo administration)

-

Vehicle control

-

Appropriate animal models (e.g., immunodeficient mice)

-

Tumor cells or PDX tissue

-

Standard animal housing and husbandry equipment

-

Calipers for tumor measurement

-

Analytical balance

-

Dosing equipment (e.g., gavage needles, syringes)

-

Blood collection supplies (e.g., capillary tubes, EDTA tubes)

-

Tissue collection and preservation reagents (e.g., formalin, RNAlater, liquid nitrogen)

-

Personal Protective Equipment (PPE)

Experimental Procedures

Animal Model and Tumor Implantation

A critical first step is the selection of an appropriate animal model and tumor line. For a novel kinase inhibitor like this compound, cell line-derived xenografts (CDX) or patient-derived xenografts (PDX) expressing the target of interest are recommended.

Protocol for Subcutaneous Tumor Implantation:

-

Culture selected tumor cells to ~80% confluency.

-

Harvest and resuspend cells in an appropriate medium (e.g., PBS or Matrigel) at the desired concentration.

-

Subcutaneously inject the cell suspension into the flank of the recipient mice.

-

Monitor tumor growth regularly.

Study Design and Treatment Groups

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. A typical study design is outlined in the table below.

| Group | Treatment | Dose | Route of Administration | Dosing Frequency | Number of Animals |

| 1 | Vehicle Control | - | PO/IV/IP | QD/BID | 8-10 |

| 2 | This compound | Low Dose (e.g., 10 mg/kg) | PO/IV/IP | QD/BID | 8-10 |

| 3 | This compound | Mid Dose (e.g., 30 mg/kg) | PO/IV/IP | QD/BID | 8-10 |

| 4 | This compound | High Dose (e.g., 100 mg/kg) | PO/IV/IP | QD/BID | 8-10 |

| 5 | Positive Control | Standard-of-Care Drug | Established Dose | Established Route | QD/BID |

PO: Oral gavage, IV: Intravenous, IP: Intraperitoneal, QD: Once daily, BID: Twice daily

Drug Formulation and Administration

This compound should be formulated in a vehicle that ensures its solubility and stability. The formulation should be prepared fresh daily unless stability data indicates otherwise. Administer the assigned treatment to each animal according to the study design.

Efficacy Endpoints

The primary efficacy endpoint is typically tumor growth inhibition.

Tumor Measurement Protocol:

-

Measure tumors using calipers at least twice a week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Record the body weight of each animal at the time of tumor measurement to monitor toxicity.

-

The study is typically terminated when tumors in the control group reach a predetermined size or at a specified time point.

Pharmacodynamic (PD) Studies

PD studies are crucial to confirm that this compound is hitting its intended target in the tumor tissue.

Tissue Collection Protocol for PD Analysis:

-

At the end of the study, or at specified time points, euthanize a subset of animals from each group.

-

Excise tumors and collect blood and other relevant tissues.

-

For protein analysis (e.g., Western blot, immunohistochemistry), flash-freeze a portion of the tumor in liquid nitrogen or fix in formalin.

-

For RNA analysis, preserve a portion of the tumor in a stabilizing solution like RNAlater.

-

Process blood samples to collect plasma or serum for pharmacokinetic (PK) analysis.

Data Analysis and Presentation

All quantitative data should be summarized in a clear and structured format.

Table 1: Tumor Growth Inhibition

| Treatment Group | Mean Tumor Volume at Day X (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) |

| Vehicle Control | 1500 ± 150 | - |

| This compound (10 mg/kg) | 1000 ± 120 | 33% |

| This compound (30 mg/kg) | 600 ± 90 | 60% |

| This compound (100 mg/kg) | 200 ± 50 | 87% |

| Positive Control | 450 ± 80 | 70% |

Table 2: Body Weight Changes

| Treatment Group | Mean Body Weight Change from Day 0 (%) ± SEM |

| Vehicle Control | +5.0 ± 1.5 |

| This compound (10 mg/kg) | +4.5 ± 1.2 |

| This compound (30 mg/kg) | +2.0 ± 2.0 |

| This compound (100 mg/kg) | -3.0 ± 2.5 |

| Positive Control | -1.5 ± 1.8 |

Visualizations

Signaling Pathway of a Hypothetical Kinase Target

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor like this compound.

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental Workflow for In Vivo Studies

The diagram below outlines the general workflow for conducting in vivo efficacy studies of this compound.

Caption: General experimental workflow for this compound in vivo studies.

Safety Precautions

All personnel must wear appropriate PPE, including lab coats, gloves, and eye protection, when handling this compound and during all animal procedures. Follow all institutional guidelines for the safe handling and disposal of chemical and biohazardous waste.

Application Notes: KTX-497 for High-Throughput Screening of Novel Kinase Inhibitors

Introduction

KTX-497 is a highly potent and selective small molecule inhibitor of Tyrosine Kinase X (TKX), a critical enzyme involved in oncogenic signaling pathways. Aberrant TKX activity has been identified as a key driver in the proliferation of various solid tumors. These application notes provide a detailed protocol for utilizing this compound as a positive control in a high-throughput screening (HTS) campaign designed to identify novel inhibitors of TKX. The described assay is a robust, luminescence-based kinase activity assay suitable for screening large compound libraries.

Principle of the Assay

The TKX kinase assay quantifies the activity of the TKX enzyme by measuring the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation. The assay utilizes a proprietary reagent that generates a luminescent signal directly proportional to the ATP concentration. In the presence of a TKX inhibitor, such as this compound, the phosphorylation of the substrate is reduced, resulting in a higher amount of residual ATP and a correspondingly stronger luminescent signal. This inverse relationship between kinase activity and signal intensity allows for the sensitive detection of inhibitory compounds.

Signaling Pathway

The following diagram illustrates the hypothetical signaling cascade involving TKX. Growth factor binding to its receptor (GF-R) leads to the activation of TKX, which in turn phosphorylates and activates downstream signaling molecules, ultimately promoting cell proliferation and survival. This compound exerts its effect by directly inhibiting the catalytic activity of TKX.

Caption: The TKX signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key performance characteristics of this compound and the HTS assay.

Table 1: Potency and Selectivity of this compound

| Kinase Target | IC₅₀ (nM) | Description |

| TKX | 5.2 | Primary target kinase |

| Kinase A | > 10,000 | Off-target kinase |

| Kinase B | 8,500 | Off-target kinase |

| Kinase C | > 10,000 | Off-target kinase |

Data represents the mean of three independent experiments.

Table 2: HTS Assay Performance Metrics (384-Well Format)

| Parameter | Value | Interpretation |

| Z'-Factor | 0.82 | Excellent assay robustness |

| Signal to Background (S/B) | 12.5 | High dynamic range |

| CV (%) for Max Signal | 3.1% | Low variability in controls |

| CV (%) for Min Signal | 4.5% | Low variability in controls |